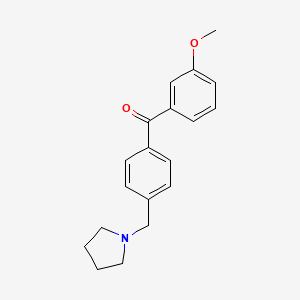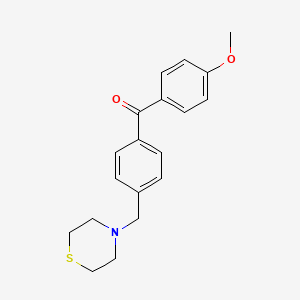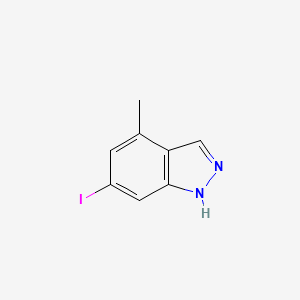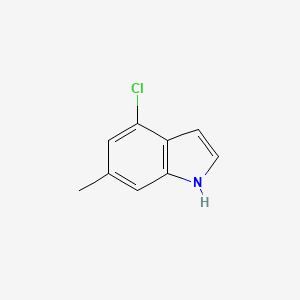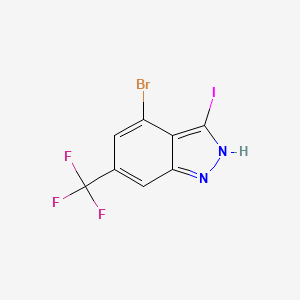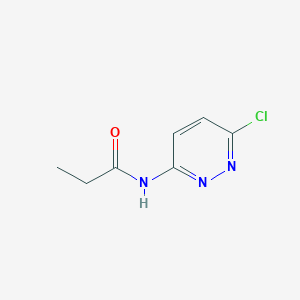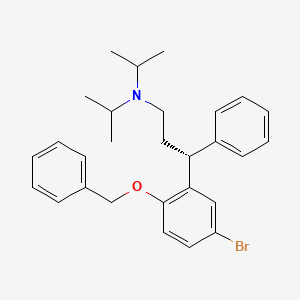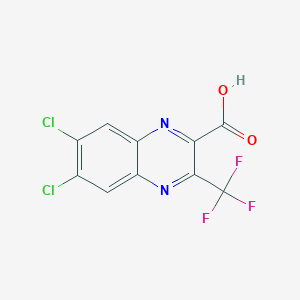
6,7-ジクロロ-3-(トリフルオロメチル)キノキサリン-2-カルボン酸
概要
説明
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C10H3Cl2F3N2O2 and a molecular weight of 311.05 g/mol It is characterized by the presence of dichloro and trifluoromethyl groups attached to a quinoxaline ring, which is further substituted with a carboxylic acid group
科学的研究の応用
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and fluorinating agents under controlled conditions. One common method includes the use of dichlorination and trifluoromethylation reactions on a quinoxaline precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the quinoxaline ring.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions modify the carboxylic acid group .
作用機序
The mechanism of action of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing groups on the quinoxaline ring enhance its reactivity, allowing it to interact with various biomolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: This compound has a similar structure but with a methyl group instead of a carboxylic acid group.
6,7-Dichloroquinoxaline-2-carboxylic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness
6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is unique due to the presence of both dichloro and trifluoromethyl groups, which significantly enhance its electron-withdrawing capability and reactivity. This makes it a valuable compound for various chemical and biological applications .
特性
IUPAC Name |
6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3N2O2/c11-3-1-5-6(2-4(3)12)17-8(10(13,14)15)7(16-5)9(18)19/h1-2H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAQAAQTHCFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650511 | |
| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-93-8 | |
| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


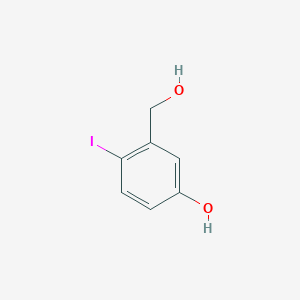
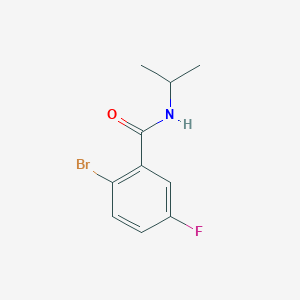
![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)
